Methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by a complex structure that includes an imidazo-pyridine moiety and a benzoate group. Its unique chemical properties make it of interest in various scientific fields, particularly in medicinal chemistry and agricultural applications.
The compound can be synthesized through specific organic reactions involving imidazole and benzoic acid derivatives. While detailed literature on this specific compound may be limited, related compounds have been studied extensively in the context of their biological activities and synthetic pathways.
Methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate is classified as an organic compound, specifically a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It may also be categorized under pharmaceutical intermediates due to its potential applications in drug development.
The synthesis of methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate typically involves multi-step organic reactions. A common approach includes:
The reaction conditions (temperature, solvent choice, catalysts) must be optimized to ensure high yields and selectivity for the desired product. Analytical techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate consists of:
This complex arrangement contributes to its unique chemical behavior.
Methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate can participate in various chemical reactions, including:
Each reaction pathway requires specific reagents and conditions to achieve optimal results. Kinetics and thermodynamics should be considered for understanding reaction feasibility.
The mechanism of action for methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate is largely dependent on its interactions with biological targets:
Research into similar compounds indicates that modifications to the imidazole or benzoate moieties can significantly affect biological activity and selectivity towards targets.
Methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate has potential applications in various scientific fields:
The imidazo[1,2-a]pyridine core represents a privileged heterocyclic scaffold in drug discovery due to its exceptional versatility in interacting with biological targets. This bicyclic structure consists of a fused imidazole and pyridine ring, creating an electron-rich system capable of diverse non-covalent interactions. Methyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate exemplifies derivatives leveraging this scaffold, where the benzoate ester is appended at the 2-position of the heterocycle [1] [3]. Such compounds demonstrate broad therapeutic relevance, evidenced by numerous FDA-approved drugs (e.g., zolpidem for insomnia, olprinone for heart failure) and clinical candidates targeting infectious diseases, cancer, and CNS disorders [2] [5].
The imidazo[1,2-a]pyridine system exhibits distinctive electronic properties arising from its π-excessive character. The bridgehead nitrogen (N1) contributes to the scaffold's hydrogen bond acceptance capacity, while the fused aromatic system enables π-stacking interactions with biological targets. Crystallographic studies reveal a near-planar geometry that facilitates deep penetration into enzyme binding pockets [9]. Positional reactivity is highly regioselective: Electrophilic substitution favors C-6 > C-8 > C-3, while nucleophilic substitutions occur preferentially at C-3. Methyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate capitalizes on this by attaching the benzoate group at the electron-rich 2-position, which serves as a versatile vector for pharmacophore elongation [8] [9].
Table 1: Core Structural and Electronic Properties of Imidazo[1,2-a]pyridine
Feature | Description | Biological Implication |
---|---|---|
Ring Geometry | Nearly planar fused bicyclic system | Enhanced stacking with protein aromatic residues |
Dipole Moment | 3.5–4.5 D (directionally dependent on substituents) | Optimizes target binding orientation |
pKa of N1 | ~5.0 (weakly basic) | Membrane permeability at physiological pH |
π-Electron Density | Electron-rich at C2, C3, C5, C8 | Electrophilic susceptibility for derivatization |
Imidazo[1,2-a]pyridine serves as a superior bioisostere for benzene rings due to enhanced dipole moments and hydrogen-bonding capabilities. Compared to phenyl analogs, imidazo[1,2-a]pyridine-containing compounds demonstrate improved aqueous solubility (typically 2–3-fold higher) without compromising lipophilicity, as measured by cLogP reductions of 0.5–1.0 units [7]. This scaffold also outperforms other heterocycles like imidazole or pyridine individually:
Methyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate specifically illustrates the steric equivalence of imidazo[1,2-a]pyridine to para-substituted benzenes while offering electronic enhancements. Ethyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate (CAS# 175153-33-0), a closely related analog, demonstrates nearly identical spatial dimensions to biphenyl systems but with 30% higher polar surface area, improving solubility profiles [3] [4].
Table 2: Bioisosteric Comparison of Imidazo[1,2-a]pyridine vs. Alternative Cores
Property | Imidazo[1,2-a]pyridine | Benzene | Imidazole | Pyridine |
---|---|---|---|---|
cLogP (unsubstituted) | 1.2 | 2.1 | 0.4 | 0.8 |
Solubility (mg/mL) | 15–30 | 1–5 | >100 | 100 |
H-Bond Acceptors | 2 | 0 | 2 | 1 |
Dipole Moment (D) | 3.8 | 0 | 3.7 | 2.2 |
π-Stacking Energy (kJ/mol) | -15.2 | -10.3 | -12.1 | -13.5 |
Strategic substitution on the imidazo[1,2-a]pyridine core profoundly impacts pharmacokinetic properties and target engagement. Methyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate exemplifies 2-position derivatization, which projects the benzoate group into solvent-exposed regions of biological targets, minimizing steric clashes:
The benzoate ester in methyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate serves as a hydrolyzable prodrug moiety, potentially enhancing cell permeability over carboxylic acid analogs. This aligns with structure-property relationship (SPR) studies showing that esterification of 2-aryl substituents improves Caco-2 permeability by 2.5x compared to acids [1] [3].
Table 3: Substituent Effects on Pharmacological Properties
Position | Preferred Groups | Impact on Properties | Biological Activity Correlation |
---|---|---|---|
C2 | Aryl, heteroaryl | ↑ Target specificity via π-stacking; esters boost permeability | Anticonvulsant SAR: 4-MeO-phenyl > phenyl (ED₅₀ 38 vs. 62 mg/kg) [10] |
C3 | H, Me, COOR, CONHNH₂ | Small groups maintain planarity; hydrazides enable further cyclization | Antitubercular: H > Me (3x MIC improvement) [5] [8] |
C6 | Cl, OMe, CF₃, H | EWG enhance potency against mycobacteria; alkoxy groups reduce clearance | MDR-TB inhibition: 6-Cl >> 6-H (8x potency) [5] |
C8 | H, Me, OMe | Bulky groups diminish activity; methoxy improves metabolic stability | Antiviral: 8-OMe reduces CYP3A4 clearance by 60% [2] |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: